5-Methyl-6-(propylamino)nicotinonitrile
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Overview
Description
Preparation Methods
The synthesis of 5-Methyl-6-(propylamino)nicotinonitrile typically involves multicomponent reactions. One common method is the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions often include the use of ethanol as a solvent and room temperature . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
5-Methyl-6-(propylamino)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Methyl-6-(propylamino)nicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-6-(propylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The nitrile group in the compound enhances its binding affinity to the target and improves its pharmacokinetic profile .
Comparison with Similar Compounds
5-Methyl-6-(propylamino)nicotinonitrile can be compared with other nicotinonitrile derivatives such as:
- Bosutinib
- Milrinone
- Neratinib
- Olprinone
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties .
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-methyl-6-(propylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-3-4-12-10-8(2)5-9(6-11)7-13-10/h5,7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
GBDWKCXISXPZLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=C1C)C#N |
Origin of Product |
United States |
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